Ethyl 5-fluorobenzofuran-2-carboxylate
Overview
Description
Ethyl 5-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran familyThe presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical stability and biological activity .
Mechanism of Action
Target of Action
Ethyl 5-fluorobenzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . They interact with various targets in microbial cells, leading to cell death
Biochemical Pathways
Benzofuran derivatives have been found to interact with various targets in microbial cells, affecting multiple biochemical pathways
Result of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties, leading to cell death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process, forming the desired benzofuran derivative. The reaction conditions usually involve refluxing the reactants in a suitable solvent like N-methyl pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-fluorobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Ethyl 5-chlorobenzofuran-2-carboxylate
- Ethyl 5-bromobenzofuran-2-carboxylate
Uniqueness
Ethyl 5-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and enhances its biological activity compared to other halogen-substituted benzofuran derivatives.
Biological Activity
Ethyl 5-fluorobenzofuran-2-carboxylate (CHOF) is a compound within the benzofuran family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that halogen substitutions, such as fluorine at the 5-position, enhance antibacterial activity against various pathogens. A structure-activity relationship (SAR) study highlighted that compounds with halogenated substituents at positions 4, 5, and 6 exhibited potent antibacterial effects .
Table 1: Antimicrobial Activity of this compound
Anticancer Properties
Recent studies have explored the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those with EZH2 mutations. In vitro assays revealed IC values in the low nanomolar range, indicating strong efficacy .
Table 2: Anticancer Activity of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Benzofuran derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Sigma Receptor Modulation : These compounds may interact with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of lymphoma. The compound demonstrated significant tumor regression when administered orally, supporting its potential as an effective therapeutic agent .
Study Overview
- Objective : To assess the anticancer efficacy of this compound in vivo.
- Methodology : Mice bearing KARPAS422 xenografts were treated with varying doses of the compound.
- Results : Complete tumor regression was observed in treated groups compared to controls.
Properties
IUPAC Name |
ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUPHUYCPBKSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453450 | |
Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93849-31-1 | |
Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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